molecular formula C9H10N4 B2477030 6-(1-Methylpyrazol-3-yl)pyridin-2-amine CAS No. 1691799-30-0

6-(1-Methylpyrazol-3-yl)pyridin-2-amine

Cat. No. B2477030
CAS RN: 1691799-30-0
M. Wt: 174.207
InChI Key: QJMOREOQCHRCNI-UHFFFAOYSA-N
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Description

“6-(1-Methylpyrazol-3-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1691799-30-0 . It has a molecular weight of 174.21 . The IUPAC name for this compound is 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms.


Physical And Chemical Properties Analysis

The compound has a melting point range of 160-162 degrees Celsius .

Scientific Research Applications

  • Iron(II) Complexes with Hydrogen Bonding and Sterically Bulky Substituents

    • Research focused on the synthesis of derivatives of 2,6-di(1H-pyrazol-3-yl)-pyridine and their iron complex salts. These complexes exhibited intriguing structural features like intermolecular hydrogen bonding and various topological structures such as fluorite nets and homochiral self-penetrating helical networks. These structures have implications in materials science and molecular engineering (Roberts et al., 2014).
  • Lanthanide Complexes for Biological Sensing and Iron Complexes with Unusual Thermal and Photochemical Transitions

    • The synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines have led to notable applications like luminescent lanthanide compounds, useful in biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This research highlights the versatility of such ligands in creating functionally diverse and potentially useful materials (Halcrow, 2005).
  • Silver(I) Bridged Metalloligands and Fluorescent Properties

    • Unsymmetrical 2-(1',2',4'-triazol-1'-yl)-6-(pyrazol-1"-yl)pyridine derivatives were synthesized and showed affinity for forming complexes with metals like Ru, Co, and notably Ag(I). The resultant Ag(I) metalloligands were not only air-stable but also highly emissive, indicating potential applications in the development of new luminescent materials or sensors (Cook & Ramsay, 2019).
  • Copper(II) Complexes in H2O2 Reactivity Studies

    • Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands with phenyl substituents at the 6-position were investigated for their structure and H2O2-reactivity. This study provided insights into the effects of aromatic substituents on the coordination chemistry and reactivity of such ligand systems, potentially informing the design of catalysts or reactive agents (Kunishita et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cell signaling, respectively.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the suppression of cancer cell growth.

Biochemical Pathways

Related compounds have been found to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The inhibition of these pathways can lead to the suppression of cancer cell growth.

Result of Action

Similar compounds have been found to inhibit cell migration, which is a key process in cancer metastasis .

properties

IUPAC Name

6-(1-methylpyrazol-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMOREOQCHRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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